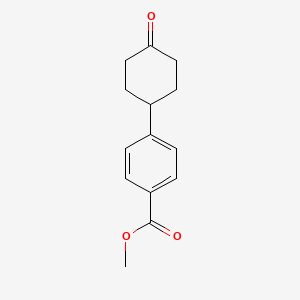

Methyl 4-(4-oxocyclohexyl)benzoate

Descripción

Methyl 4-(4-oxocyclohexyl)benzoate is an organic compound featuring a benzoate ester moiety linked to a 4-oxocyclohexyl group. Its molecular formula is C₁₄H₁₆O₃, distinguishing it from its ethyl ester analogue (C₁₅H₁₈O₃) by the shorter alkyl chain in the ester group. This compound is structurally characterized by a cyclohexanone ring (4-oxocyclohexyl) attached to a para-substituted benzoate ester.

The compound’s synthesis likely involves esterification of 4-(4-oxocyclohexyl)benzoic acid with methanol under acidic or catalytic conditions. Its applications may span intermediates in pharmaceuticals or organic synthesis, though further pharmacological or industrial data are needed.

Propiedades

Fórmula molecular |

C14H16O3 |

|---|---|

Peso molecular |

232.27 g/mol |

Nombre IUPAC |

methyl 4-(4-oxocyclohexyl)benzoate |

InChI |

InChI=1S/C14H16O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-5,11H,6-9H2,1H3 |

Clave InChI |

KIEGVTHKDIIVTL-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 4-(4-Oxocyclohexyl)benzoate (CAS 433211-87-1)

Key Differences :

- Ester Group : The ethyl ester analogue (C₁₅H₁₈O₃) has a marginally higher molecular weight due to the ethyl (-OCO₂C₂H₅) substituent compared to the methyl (-OCO₂CH₃) group in the target compound.

- Physicochemical Properties: Ethyl esters typically exhibit lower solubility in polar solvents and higher lipophilicity than methyl esters, which could influence their bioavailability or crystallization behavior. For instance, notes that quinoline-piperazine derivatives (e.g., C1–C7) crystallize in ethyl acetate, suggesting solvent preferences for analogous compounds .

- Synthetic Pathways : Both compounds likely share a common precursor (4-(4-oxocyclohexyl)benzoic acid) but diverge in esterification steps.

Table 1: Comparison of Methyl and Ethyl Analogues

| Property | Methyl 4-(4-Oxocyclohexyl)benzoate | Ethyl 4-(4-Oxocyclohexyl)benzoate |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₃ | C₁₅H₁₈O₃ |

| Ester Group | Methyl (-OCO₂CH₃) | Ethyl (-OCO₂C₂H₅) |

| Likely Solubility | Higher in polar solvents | Lower in polar solvents |

| Synthetic Step | Esterification with methanol | Esterification with ethanol |

Quinoline-Piperazine Derivatives (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but incorporate a piperazine linker and quinoline-4-carbonyl group .

Structural and Functional Contrasts :

- Complexity: C1–C7 feature additional heterocyclic moieties (quinoline, piperazine) absent in the target compound.

- Synthesis: C1–C7 require multi-step synthesis, including piperazine coupling and quinoline functionalization, whereas Methyl 4-(4-oxocyclohexyl)benzoate likely follows a simpler esterification route.

- Characterization: ¹H NMR spectra of C1–C7 would show distinct aromatic protons from the quinoline ring and piperazine methylenes, unlike the target compound’s simpler cyclohexanone and benzoate signals.

Table 2: Comparison with Quinoline-Piperazine Derivatives

| Property | Methyl 4-(4-Oxocyclohexyl)benzoate | C1–C7 Derivatives |

|---|---|---|

| Core Structure | Benzoate + cyclohexanone | Benzoate + quinoline-piperazine |

| Molecular Complexity | Low | High |

| Synthetic Steps | 1–2 steps | Multi-step (e.g., coupling, crystallization) |

| Potential Applications | Intermediate, solvent studies | Pharmaceutical candidates |

Loxoprofen (CAS 68767-14-6)

Key differences include:

- Functional Groups: Loxoprofen has a carboxylic acid (-COOH) and cyclopentyl moiety, contrasting with the ester and cyclohexanone in Methyl 4-(4-oxocyclohexyl)benzoate.

- Pharmacology: Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID), while the target compound’s bioactivity remains uncharacterized in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.